Yingzhaosu A

Description

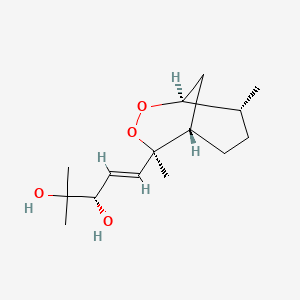

Structure

2D Structure

3D Structure

Properties

CAS No. |

73301-54-9 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

(E,3S)-5-[(1S,4S,5S,8R)-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-4-yl]-2-methylpent-4-ene-2,3-diol |

InChI |

InChI=1S/C15H26O4/c1-10-5-6-11-9-12(10)18-19-15(11,4)8-7-13(16)14(2,3)17/h7-8,10-13,16-17H,5-6,9H2,1-4H3/b8-7+/t10-,11+,12+,13+,15-/m1/s1 |

InChI Key |

CWGVNUWQWUADFX-IJOGBMPNSA-N |

SMILES |

CC1CCC2CC1OOC2(C)C=CC(C(C)(C)O)O |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H]1OO[C@]2(C)/C=C/[C@@H](C(C)(C)O)O |

Canonical SMILES |

CC1CCC2CC1OOC2(C)C=CC(C(C)(C)O)O |

Synonyms |

yingzhaosu A |

Origin of Product |

United States |

Synthetic Methodologies for Yingzhaosu a and Analogues

Total Synthesis Approaches

The molecular structure of Yingzhaosu A is defined by a 2,3-dioxabicyclo[3.3.1]nonane system, an allylic alcohol, a homoallylic alcohol, and five stereogenic centers. acs.org These structural complexities have made it a challenging target for total synthesis.

Early Synthetic Routes and Development

The first total synthesis of this compound was reported in 1991. mdpi.com This initial route utilized the monoterpene (R)-(−)-carvone as a starting material. mdpi.com This seminal work was crucial in confirming the structure and providing a basis for future synthetic endeavors. Over the years, synthetic routes have been refined and optimized. mdpi.com

Synthesis from Monoterpenes (e.g., (S)-Limonene, (R)-Carvone)

Monoterpenes, due to their structural similarities to portions of the this compound framework, have served as valuable chiral pool starting materials for its synthesis.

A significant synthesis of this compound from (S)-limonene is highlighted below:

Table 1: Key Aspects of this compound Synthesis from (S)-Limonene| Feature | Description | Reference |

|---|---|---|

| Starting Material | (S)-Limonene | acs.orgcabidigitallibrary.org |

| Number of Steps | 8 | acs.orgcabidigitallibrary.org |

| Overall Yield | 7.3% | acs.orgcabidigitallibrary.org |

| Key Reaction | Multicomponent free-radical domino reaction | acs.orgcabidigitallibrary.org |

Multicomponent Free-Radical Domino Reactions

To enhance synthetic efficiency, multicomponent free-radical domino reactions have been employed. acs.org This strategy allows for the formation of multiple bonds in a single operation, significantly shortening the synthetic sequence. acs.orgcabidigitallibrary.org In one approach, the bridged bicyclic endoperoxide core of this compound was constructed through a domino reaction where five bonds are formed in one step. acs.orgnih.gov This was achieved through a four-component sequential free-radical reaction involving the co-oxygenation of a monoterpene and a thiol. researchgate.net

Stereoselective Synthesis and Absolute Configuration

The presence of five stereogenic centers in this compound necessitates a high degree of stereocontrol in its synthesis. acs.org The first total synthesis and subsequent X-ray diffraction analysis of the synthetic compound were instrumental in establishing the absolute configuration, particularly confirming the S-configuration at the C-12 atom. mdpi.com

Stereoselective reductions are critical steps in controlling the final stereochemistry. For instance, the carbonyl group in a peroxidic enone intermediate was stereoselectively reduced using either an R-CBS or S-CBS catalyst to yield this compound or its C(14)-epimer, respectively. acs.orgcabidigitallibrary.org The ability to selectively synthesize different stereoisomers is crucial for studying their structure-activity relationships. mdpi.comethz.ch The absolute configuration of a molecule is its precise three-dimensional structure, which cannot be determined by optical rotation alone but requires methods like X-ray crystallography or stereoselective synthesis of a known standard. ethz.chnih.gov

Peroxidation Reactions in this compound Analogues Synthesis

The synthesis of analogues of this compound often involves specialized peroxidation reactions to install the key endoperoxide bridge. These methods are designed to be compatible with other functional groups present in the molecule.

Carbonyl Oxide Route via Ozonolysis and Trapping

A significant method for creating the endoperoxide structure in this compound analogues involves the generation and trapping of carbonyl oxides. researchgate.netnih.gov This route typically begins with the ozonolysis of an unsaturated precursor, such as (R)-carvone. researchgate.netunl.edu The resulting Criegee intermediate (carbonyl oxide) is then trapped in situ by an alcohol. researchgate.netnih.gov

For example, the ozonolysis of (R)-carvone in the presence of various primary alcohols (e.g., methanol, ethanol, butanol) produces hydroperoxy ketals as a mixture of diastereomers. researchgate.net These intermediates can then undergo cyclization, often catalyzed by a base like sodium methoxide, to form the desired 2,3-dioxabicyclo[3.3.1]nonane core of the this compound analogues. researchgate.netunl.edu This carbonyl oxide route has been successfully used to synthesize a range of analogues with varying alkyl side chains, allowing for the exploration of their biological activities. researchgate.net

Table 2: Synthesis of this compound Analogues via Carbonyl Oxide Route

| Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| (R)-Carvone | 1. O₃, ROH2. NaOMe, MeOH | Hydroperoxy ketals | Endoperoxide derivatives | researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (R)-(-)-Carvone |

| (S)-Limonene |

| This compound |

| Yingzhaosu C |

Co(II)-Catalyzed Peroxidation of Dienes

A prominent method for constructing the endoperoxide bridge found in this compound analogues involves the cobalt(II)-catalyzed peroxidation of dienes. nih.govcapes.gov.br This reaction, an extension of the Isayama-Mukaiyama peroxidation of olefins, utilizes a cobalt(II) catalyst, molecular oxygen (O₂), and a reducing agent, typically triethylsilane (Et₃SiH), to convert dienes into 2,3-dioxabicyclo[3.3.1]nonane derivatives. nih.govrsc.org

The reaction proceeds through a free-radical mechanism. A cobalt(II) complex catalyzes the formation of a triethylsilylperoxy radical, which then adds to one of the double bonds of the diene substrate. The resulting unsaturated peroxy radical intermediate undergoes an intramolecular cyclization to form the bicyclic peroxide structure. nih.govresearchgate.net

Research has shown that the composition of the products is highly dependent on several factors, including the structure of the starting diene, the choice of solvent, and the concentrations of the substrate and catalyst. nih.govcapes.gov.br For instance, in the synthesis of this compound analogues, using (S)-limonene as a starting diene yields the corresponding 2,3-dioxabicyclo[3.3.1]nonane derivatives. nih.govresearchgate.net The efficiency and selectivity of this method have enabled the synthesis of various analogues that exhibit notable in vitro antimalarial activities. nih.govcapes.gov.br

Table 1: Representative Examples of Co(II)-Catalyzed Peroxidation of Dienes for this compound Analogue Synthesis Data compiled from research on the synthesis of 2,3-dioxabicyclo[3.3.1]nonane derivatives. nih.gov

| Starting Diene | Catalyst | Key Conditions | Major Product Type |

| (S)-Limonene | Co(II) complex | O₂, Et₃SiH | 2,3-dioxabicyclo[3.3.1]nonane derivative |

| Various Dienes | Co(II) complex | O₂, Et₃SiH | 2,3-dioxabicyclo[3.3.1]nonane derivatives |

Iodonium (B1229267) Ion Mediated Cyclization of Unsaturated Hydroperoxides

An alternative and effective strategy for forming the bicyclic peroxide ring is the electrophilic cyclization of unsaturated hydroperoxides, mediated by an iodonium ion. nih.govacs.org This method typically employs a reagent such as bis(collidine)iodine(I) hexafluorophosphate (B91526) (BCIH) to activate the double bond in a specifically designed unsaturated hydroperoxide precursor. acs.orgmdpi.com

The reaction is initiated by the electrophilic addition of the iodonium ion to the alkene moiety, forming an iodonium ion intermediate. acs.orgnih.gov This is followed by an intramolecular nucleophilic attack from the terminal oxygen of the hydroperoxide group, resulting in the formation of the 2,3-dioxabicyclo[3.3.1]nonane ring system and yielding a 4-iodomethyl-substituted product. acs.org

A significant challenge in this methodology is the potential for a competitive side reaction, where the internal oxygen of the hydroperoxide attacks the intermediate, leading to the formation of a cyclic ether instead of the desired cyclic peroxide. nih.govacs.orgresearchgate.net The ratio of these two products is highly dependent on the structure of the hydroperoxide substrate. nih.govacs.org Strategic design of the substrate, for example by using a flexible tether for the hydroperoxy group, can favor the desired cyclization pathway to the endoperoxide. acs.org Despite this challenge, the method has been successfully used to prepare a range of this compound analogues, some of which have demonstrated significant in vitro and in vivo antimalarial activity. nih.govacs.org

Table 2: Product Distribution in Iodonium Ion Mediated Cyclization Illustrative data based on findings from the cyclization of different unsaturated hydroperoxides. acs.org

| Unsaturated Hydroperoxide Substrate | Reagent | Cyclic Peroxide Product Yield | Cyclic Ether Product Yield |

| Substrate 1f | BCIH | 53% | Not reported as major product |

| Substrate 1g | BCIH | 52% | Not reported as major product |

| Other Substrates | BCIH | Variable | Formed competitively |

Strategic Considerations in Peroxide Bridge Construction

The construction of the endoperoxide bridge is the most critical and challenging aspect of the total synthesis of this compound and its analogues. The choice of synthetic strategy is governed by several key considerations aimed at maximizing efficiency, selectivity, and compatibility with the sensitive nature of the peroxide bond. researchgate.netrsc.org

A primary strategic decision lies in choosing between a radical-based pathway, such as the Co(II)-catalyzed peroxidation, and an electrophilic cyclization route, like the iodonium ion-mediated method. The Co(II) method offers a direct conversion from dienes but can be sensitive to reaction conditions, affecting product distribution. nih.govcapes.gov.br The iodonium ion method provides a targeted cyclization but requires the synthesis of specific unsaturated hydroperoxide precursors and must contend with the competitive formation of cyclic ethers as byproducts. nih.govacs.org

A crucial consideration is the inherent instability of the peroxide functional group. The O-O bond is susceptible to cleavage by strong reducing agents, strong bases, and certain nucleophiles. researchgate.net Therefore, all synthetic steps, both before and after the formation of the peroxide bridge, must be conducted under mild conditions that are compatible with this fragile moiety. researchgate.net

Biosynthetic Pathways

Proposed Pathways for Sesquiterpene Peroxides

The biosynthesis of sesquiterpenes, a class of C15 terpenoids, universally begins with the precursor farnesyl diphosphate (B83284) (FPP). nih.govmdpi.com From FPP, the vast diversity of sesquiterpene skeletons is generated through the action of enzymes called sesquiterpene synthases (STSs). These enzymes catalyze the ionization of FPP and subsequent intramolecular cyclization reactions. nih.gov

For sesquiterpene peroxides like Yingzhaosu A and artemisinin (B1665778), the biosynthesis is a multi-stage process. It is hypothesized to involve:

Cyclization of FPP : An STS enzyme first converts the linear FPP molecule into a specific cyclic sesquiterpene hydrocarbon, which forms the fundamental carbon backbone of the final molecule. In the well-documented case of artemisinin, FPP is cyclized to form amorpha-4,11-diene. calis.edu.cnfrontiersin.org For this compound, a unique, yet-to-be-identified sesquiterpene intermediate would be formed.

Oxidative Transformations : The initial sesquiterpene hydrocarbon undergoes a series of post-cyclization modifications, primarily extensive oxidation. These steps are typically catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgeuropa.eu

Peroxide Ring Formation : The crucial step is the formation of the endoperoxide bridge, which is essential for the biological activity of compounds like this compound and artemisinin. drugfuture.commdpi.com Research on artemisinin suggests that this may occur through non-enzymatic, spontaneous autoxidation reactions involving highly reactive allylic hydroperoxide intermediates. researchgate.netcalis.edu.cn A similar mechanism, potentially involving a key hydroperoxide intermediate, is proposed for the formation of this compound's characteristic 2,3-dioxabicyclo[3.3.1]nonane core structure. researchgate.netnih.gov

The biosynthesis of artemisinin, which proceeds via the oxidation of its precursor dihydroartemisinic acid to an allylic hydroperoxide, serves as the primary model for understanding how the endoperoxide ring of this compound might be formed. researchgate.netcalis.edu.cn

Enzymatic Mechanisms and Precursors

While the specific enzymes for this compound biosynthesis remain unknown, the process relies on a conserved set of precursors and enzyme families common to all terpenoid-producing organisms.

The primary precursor for all sesquiterpenes is Farnesyl diphosphate (FPP) . calis.edu.cntandfonline.com FPP itself is synthesized via one of two main pathways in plants: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, located in the plastids. researchgate.net

The key enzymatic steps hypothesized for this compound biosynthesis, based on analogous pathways, would involve:

Sesquiterpene Synthase (STS) : An enzyme that catalyzes the conversion of FPP to a specific bicyclic or tricyclic sesquiterpene skeleton. nih.gov In the analogous artemisinin pathway, this function is performed by amorpha-4,11-diene synthase (ADS). uniprot.org

Cytochrome P450 Monooxygenases (CYPs) : A family of enzymes responsible for the extensive oxidation of the sesquiterpene backbone. europa.eu In artemisinin biosynthesis, the enzyme CYP71AV1, in partnership with a cytochrome P450 reductase (CPR), performs a three-step oxidation of amorpha-4,11-diene to artemisinic acid. frontiersin.org It is highly probable that one or more unique P450 enzymes are responsible for creating the oxygenated functional groups on the this compound precursor, priming it for peroxide ring formation.

The table below details the precursors and enzymes involved in the analogous biosynthesis of artemisinin, which serves as a model for the potential pathway of this compound.

| Role | Compound/Enzyme | Description | Reference |

| Universal Precursor | Farnesyl Diphosphate (FPP) | The C15 isoprenoid building block for all sesquiterpenes. | calis.edu.cn, tandfonline.com |

| Cyclase Enzyme | Amorpha-4,11-diene synthase (ADS) | A sesquiterpene synthase that catalyzes the first committed step, converting FPP to amorpha-4,11-diene. | frontiersin.org, uniprot.org |

| Cyclized Intermediate | Amorpha-4,11-diene | The initial sesquiterpene hydrocarbon backbone of artemisinin. | calis.edu.cn |

| Oxidizing Enzyme | Cytochrome P450 (CYP71AV1) | A monooxygenase that catalyzes the multi-step oxidation of amorpha-4,11-diene to artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid. | frontiersin.org |

| Enzyme Partner | Cytochrome P450 Reductase (CPR) | Required to regenerate the active state of CYP71AV1. | frontiersin.org |

| Key Oxidized Intermediate | Dihydroartemisinic acid | The direct precursor that undergoes oxidation to form artemisinin. | researchgate.net, frontiersin.org |

| Proposed Intermediate | Dihydroartemisinic acid hydroperoxide | A key allylic hydroperoxide intermediate that is believed to lead to the formation of the endoperoxide ring. | calis.edu.cn |

Genetic Engineering for Production (Hypothetical/Analogous Systems)

The low yield of many valuable natural products from their native plant sources has driven the development of microbial production platforms. researchgate.net Although the specific genes for this compound biosynthesis have not been identified, significant progress in producing other sesquiterpenes, like artemisinin and β-caryophyllene, in engineered microbes provides a clear blueprint for the hypothetical production of this compound. mdpi.com

The most common hosts for this work are the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, as they are genetically tractable and their native isoprenoid pathways can be engineered to produce high levels of the FPP precursor. mdpi.comnih.gov

A hypothetical strategy for the heterologous production of this compound would involve:

Gene Discovery : Identifying and isolating the candidate genes for the specific sesquiterpene synthase (STS) and the necessary cytochrome P450 enzymes from Artabotrys uncinatus. This is often achieved using transcriptomic analysis of the plant tissues where the compound is produced. tandfonline.com

Host Strain Engineering : Modifying the host microbe to enhance the metabolic flux towards FPP. Common strategies include:

Upregulating the Mevalonate (MVA) Pathway : Overexpressing key genes of the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), to increase the precursor supply. nih.gov

Downregulating Competing Pathways : Weakening or repressing genes that divert FPP away from the desired product. A primary target is the squalene (B77637) synthase gene (ERG9 in yeast), which commits FPP to sterol biosynthesis. nih.gov

Pathway Reconstruction : Introducing the discovered plant genes (STS and CYPs) into the engineered host strain. Since P450 enzymes require a reductase partner to function, the corresponding cytochrome P450 reductase (CPR) from the source plant is also co-expressed. frontiersin.orgresearchgate.net

Fermentation and Optimization : Culturing the engineered microbe in a bioreactor and optimizing conditions to maximize the production of the target compound.

The table below outlines common genetic modifications used in analogous systems to boost the production of sesquiterpenes.

| Engineering Strategy | Target Gene/Pathway | Objective | Reference |

| Precursor Supply Enhancement | Mevalonate (MVA) Pathway | Overexpress multiple genes in the pathway to increase the metabolic flux towards FPP. | nih.gov |

| Flux Redirection | ERG9 (Squalene Synthase) | Downregulate expression to prevent FPP from being consumed by the competing sterol biosynthesis pathway. | nih.gov |

| Pathway Introduction | Amorpha-4,11-diene Synthase (ADS) | Introduce the plant gene to convert FPP to the desired sesquiterpene backbone. | frontiersin.org |

| Oxidation Step | Cytochrome P450 (e.g., CYP71AV1) | Introduce the plant P450 enzyme to perform specific oxidative modifications. | researchgate.net, frontiersin.org |

| Enzyme Functionality | Cytochrome P450 Reductase (CPR) | Co-express the necessary reductase partner to ensure the P450 enzyme is active. | researchgate.net |

| Cofactor Availability | NADPH Biosynthesis | Enhance the supply of NADPH, a critical cofactor for P450 enzyme activity. | researchgate.net |

By applying these established metabolic engineering principles, it is hypothetically feasible to develop a microbial cell factory for the sustainable and scalable production of this compound, once its specific biosynthetic genes are identified.

Molecular Mechanisms of Action

Iron(II)-Induced Degradation Pathway

A critical step in the activation of Yingzhaosu A is its interaction with ferrous iron (Fe(II)), which is readily available within the malaria parasite, particularly from the digestion of hemoglobin. nih.govmdpi.com This interaction initiates the cleavage of the endoperoxide bridge, a key structural feature of this compound, through a process analogous to a Fenton-type reaction. mdpi.com This degradation is a pivotal event that unleashes the compound's cytotoxic potential.

Formation of Alkylating Species (Unsaturated Ketone, Cyclohexyl Radical)

The iron(II)-induced degradation of this compound leads to the formation of highly reactive alkylating species. nih.govnih.govresearchgate.netmdpi.comscite.airesearchgate.net Two primary species have been identified: an unsaturated ketone and a cyclohexyl radical. nih.govnih.govresearchgate.netmdpi.comscite.airesearchgate.net These molecules are capable of forming covalent bonds with vital parasitic proteins, thereby inactivating them and disrupting essential cellular processes. nih.govnih.govresearchgate.net Evidence for the generation of the cyclohexyl radical has been substantiated through techniques such as electron spin resonance (ESR). mdpi.com

Generation of Radical Intermediates (e.g., C-centered, Oxygen-centered)

The degradation cascade of this compound is also characterized by the production of various radical intermediates. nih.govresearchgate.net Following the initial iron-induced cleavage of the endoperoxide bond, an oxygen-centered radical is formed. nih.gov This highly unstable species can then rearrange, leading to the generation of carbon-centered radicals. mdpi.comresearchgate.net These radical intermediates are potent oxidizing agents that can inflict widespread damage to cellular components, contributing significantly to the parasite's death.

Interaction with Heme Iron Complex

Beyond its reaction with free ferrous iron, this compound can also undergo bioreductive activation through its interaction with the heme iron complex. nih.govnih.govmdpi.comresearchgate.net Heme, a product of hemoglobin digestion by the parasite, contains iron that can also trigger the cleavage of the endoperoxide bridge in this compound. mdpi.com This interaction leads to the generation of radical species that can alkylate heme itself, as well as other critical parasitic proteins. nih.govmdpi.com This dual mode of activation, involving both free ferrous iron and the heme complex, enhances the compound's efficacy.

Elucidation of Molecular Targets in Pathogens

The alkylating species and radical intermediates generated from this compound's degradation are believed to be the primary effectors of its antimalarial activity, reacting with a variety of vital parasitic proteins. nih.govnih.govresearchgate.netmdpi.com While the full spectrum of molecular targets is still under investigation, it is proposed that these reactive species can interfere with crucial enzymes and structural proteins within the parasite. nih.govresearchgate.net For instance, the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) has been suggested as a potential target for endoperoxide antimalarials, and a similar mechanism could be anticipated for this compound. researchgate.net The indiscriminate nature of these reactive species likely leads to a multi-targeted assault on the parasite's cellular machinery.

| Feature | This compound | Arteflene (B1667617) (Derivative) | Artemisinin (B1665778) |

| Activation | Iron(II)-induced degradation, Heme interaction nih.govnih.govmdpi.comresearchgate.net | Iron(II)-mediated bioactivation mdpi.com | Iron-mediated cleavage smolecule.com |

| Key Intermediates | Unsaturated ketone, Cyclohexyl radical, C-centered and O-centered radicals nih.govnih.govmdpi.comresearchgate.netmdpi.comscite.airesearchgate.netresearchgate.net | Stable carbon-centered radical mdpi.com | Carbon-centered radicals |

| Primary Action | Alkylation of parasitic proteins nih.govnih.govresearchgate.net | Generation of cytotoxic radicals mdpi.com | Generation of cytotoxic radicals |

Biological Activities in Preclinical Research

Antimalarial Activity Studies

Yingzhaosu A has demonstrated marked activity against malaria parasites in both laboratory settings and animal models. mdpi.com

The compound has been tested against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In vitro assays have shown that this compound possesses moderate to potent activity. Its efficacy varies between different parasite strains, including those resistant to conventional antimalarial drugs like chloroquine (B1663885).

Research has quantified the 50% inhibitory concentration (IC50) of this compound against several P. falciparum strains. For instance, against the chloroquine-resistant K1 strain, this compound showed an IC50 value of 115 nM. mdpi.com Against the chloroquine-sensitive NF54(3D7) strain, its activity was lower, with a reported IC50 of 380 nM. nih.gov Interestingly, a synthetic epimer, C14-epi-yingzhaosu A, displayed enhanced potency, with an IC50 of 56 nM against the K1 strain, suggesting that stereochemistry plays a vital role in its antimalarial action. mdpi.com

Table 1: In Vitro Antimalarial Activity of this compound and Related Compounds against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | K1 (Chloroquine-Resistant) | 115 | mdpi.comnih.gov |

| This compound | NF54(3D7) (Chloroquine-Sensitive) | 380 | nih.gov |

| C14-epi-yingzhaosu A | K1 (Chloroquine-Resistant) | 56 | mdpi.com |

| Artemisinin (B1665778) (Control) | K1 (Chloroquine-Resistant) | Value not specified in sources | |

| Artemisinin (Control) | NF54(3D7) (Chloroquine-Sensitive) | 2 | nih.gov |

The antimalarial efficacy of this compound has also been evaluated in rodent models using the Plasmodium berghei parasite, a common model for studying human malaria. mdpi.comscientificarchives.com In a standard 4-day suppressive test in mice infected with the chloroquine-sensitive P. berghei NY strain, this compound demonstrated a 50% effective dose (ED50) of 250 mg/kg. nih.gov

Consistent with the in vitro findings, the C14-epimer of this compound was found to be significantly more potent in vivo, with an ED50 of 90 mg/kg in the same mouse model. nih.gov While demonstrating activity, both compounds were less potent than the standard antimalarial drug sodium artesunate, which had an ED50 of 4.2 mg/kg in the same study. nih.gov These in vivo experiments confirm the antiplasmodial action of this compound and highlight the potential for developing more potent analogues. mdpi.comnih.gov

In Vitro Efficacy against Plasmodium falciparum Strains

Anticancer Activity Studies

Beyond its antimalarial properties, preliminary research has indicated that this compound possesses cytotoxic activity against cancer cells, a characteristic shared with other endoperoxide-containing compounds like artemisinin. mdpi.com

Studies have reported the cytotoxic effects of this compound on human cancer cell lines. Specifically, its activity against the KB nasopharyngeal cancer cell line has been evaluated. In these assays, this compound displayed an ED50 (50% effective dose) of 36.6 µg/mL, which corresponds to 135.4 µM. mdpi.comnih.gov

The C14-epimer of this compound again showed markedly superior activity, with an ED50 of 0.57 µg/mL against the same cell line. mdpi.com However, the cytotoxicity of this compound was considerably lower when compared to the potent anticancer agent podophyllotoxin, which had an ED50 of 0.00302 µM in the same study. nih.gov

Table 2: In Vitro Cytotoxicity of this compound against KB Nasopharyngeal Cancer Cells

| Compound | ED50 (µM) | ED50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | 135.4 | 36.6 | mdpi.comnih.gov |

| C14-epi-yingzhaosu A | Value not calculated | 0.57 | mdpi.com |

| Podophyllotoxin (Control) | 0.00302 | Value not specified in sources | nih.gov |

Broader Biological Spectrum (as observed in plant extracts relevant to compound)

This compound is isolated from Artabotrys hexapetalus (syn. Artabotrys uncinatus), a plant used in traditional medicine for various ailments, including fevers and microbial infections. mdpi.comencyclopedia.pub Extracts from this plant have been found to possess a wide range of biological activities, which are attributed to a variety of isolated natural products, including alkaloids, flavonoids, and terpenoids. mdpi.comijrap.net

These plant extracts have demonstrated antioxidant, anti-inflammatory, and antiproliferative properties. mdpi.com Furthermore, specific studies have highlighted their antimicrobial effects. Methanolic leaf extracts have been shown to have antibacterial activity against pathogenic bacteria such as Salmonella, Staphylococcus, and Pseudomonas. encyclopedia.pubijrap.net Antifungal activity has also been reported, with extracts inhibiting fungi like Candida albicans and Aspergillus niger. encyclopedia.pub The essential oil from the plant has shown broad-spectrum activity against 14 different storage fungi. mdpi.comencyclopedia.pub Additionally, a petroleum ether extract of A. hexapetalus was found to moderately inhibit the growth of Leishmania donovani promastigotes. encyclopedia.pub

Structure Activity Relationship Sar Studies of Yingzhaosu a Analogues

Impact of Stereochemistry on Biological Activity

Yingzhaosu A possesses five stereogenic centers, making its specific spatial configuration critical for its antimalarial action. researchgate.net Research into the total synthesis of this compound has also led to the creation of its stereoisomers, allowing for direct comparison of their biological activities. researchgate.net A notable example is the C(14)-epimer of this compound. researchgate.netmdpi.comnih.gov While natural this compound shows moderate activity against the K1 strain of Plasmodium falciparum, its C(14)-epimer demonstrates significantly higher potency in vitro. researchgate.net In one study, the IC₅₀ values against the K1 strain were 115 nM for this compound and 56 nM for its C(14)-epimer. researchgate.net

Conversely, in in-vivo studies using the P. berghei NY strain in mice, the C(14)-epimer also showed greater potency than the natural compound. researchgate.net This underscores that even a change in a single stereocenter can dramatically alter the molecule's effectiveness. researchgate.net These findings suggest that stereochemistry is a key driver for potency and that specific isomers may interact more efficiently with parasitic targets. nih.gov The enhanced activity of certain isomers might be due to a better fit within the active site of a target enzyme or improved cellular uptake through stereoselective transport systems. nih.gov

Table 1: Impact of Stereochemistry on In Vitro Antimalarial Activity of this compound Isomers This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Stereochemistry | P. falciparum Strain | IC₅₀ (nM) | Citation |

|---|---|---|---|---|

| This compound | Natural Product | K1 (chloroquine-resistant) | 115 | researchgate.net |

| C(14)-epi-Yingzhaosu A | Epimer at C-14 | K1 (chloroquine-resistant) | 56 | researchgate.net |

| This compound | Natural Product | NF54(3D7) (chloroquine-sensitive) | 380 | researchgate.net |

Role of the Endoperoxide Bridge in Activity

The endoperoxide bridge (a -O-O- linkage) within the core structure of this compound is widely recognized as the essential pharmacophore, the feature responsible for its antimalarial properties. mdpi.comnih.gov This is a common characteristic among peroxide-based antimalarials, including the well-known artemisinin (B1665778). plos.org Analogues that lack this peroxide moiety are devoid of significant antimalarial activity, which confirms the bridge's critical role. nih.govplos.org

The mechanism of action is believed to be initiated by the reductive cleavage of the endoperoxide bond, a process catalyzed by intraparasitic iron, particularly from heme. mdpi.comnih.gov The malaria parasite is rich in iron and heme, which it accumulates from digesting the host's hemoglobin, making this a selective activation pathway. This iron-mediated cleavage generates highly reactive and cytotoxic radical species, such as carbon-centered radicals. mdpi.comnih.govingentaconnect.com These radicals then proceed to damage the parasite by alkylating essential proteins and other vital macromolecules, leading to cell death. mdpi.com The stability of the O–O bond is a factor in activity; a bond that is too stable may not be readily activated by ferrous iron, while one that is too unstable may decompose before reaching its target.

Influence of Ring System Modifications (e.g., 2,3-dioxabicyclo[3.3.1]nonane)

The 2,3-dioxabicyclo[3.3.1]nonane system forms the core scaffold of this compound. researchgate.netresearchgate.net Research has shown that this bicyclic structure, which houses the essential endoperoxide bridge, can be modified to produce potent antimalarial compounds. researchgate.net Studies involving synthetic analogues have demonstrated that the entire complex structure of the natural product is not strictly necessary for activity. ingentaconnect.com

Simpler ring systems have been developed, such as those based on 1,2-dioxanes and 1,2,4-trioxanes, which retain significant antimalarial effects. mdpi.comnih.govresearchgate.net For example, the synthetic endoperoxide Arteflene (B1667617) (Ro 42-1611), which features a 1,2-dioxane (B1202867) unit, was developed based on the this compound template. mdpi.com Some of these simplified analogues have shown that chirality is not an absolute requirement for activity in these less complex systems. ingentaconnect.com The exploration of different ring systems helps in identifying the minimal structural requirements for activity and allows for the design of compounds that may be easier to synthesize. nih.gov For instance, adamantyl derivatives of 1,2,4-trioxanes have been reported to be highly active. nih.gov

Table 2: Activity of Selected Analogues with Modified Ring Systems This table is interactive. You can sort the data by clicking on the column headers.

| Analogue Type | Core Ring System | Example Compound | P. falciparum Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| This compound Analogue | 2,3-dioxabicyclo[3.3.1]nonane | Compound 14b | 100 nM | mdpi.comresearchgate.net |

| This compound Analogue | Dioxane-based | Compound 2c | 13 nM | mdpi.comresearchgate.net |

| This compound Analogue | Dioxane-based | Compound 25 | 3 nM | mdpi.comresearchgate.net |

| Synthetic Endoperoxide | 1,2-Dioxane | Arteflene (Ro 42-1611) | Active | mdpi.com |

| Synthetic Endoperoxide | 1,2,4-Trioxane | Adamantyl derivative | Highly active | nih.gov |

Effects of Side Chain Substituents on Potency and Selectivity

Beyond the core ring system and the endoperoxide bridge, the side chains attached to the this compound scaffold exert a remarkable influence on antimalarial potency and selectivity. researchgate.net The nature, size, and electronic properties of these substituents can be fine-tuned to optimize the molecule's pharmacological profile. researchgate.netjocpr.com

Lipophilicity (the ability to dissolve in fats and lipids) is a key parameter. researchgate.netnih.gov Studies have shown that within a series of analogues, the more lipophilic members often exhibit greater potency and better oral antimalarial activity in animal models. researchgate.net This is likely due to enhanced ability to cross cell membranes and accumulate within the parasite. For example, attaching aliphatic or aromatic lipophilic tails to the ring system has led to optimized analogues with activity comparable to artemisinin. researchgate.net

Furthermore, the introduction of specific functional groups can dramatically alter activity. The presence of a keto group within the ring system has been associated with good antimalarial effects. researchgate.net Another successful strategy involves incorporating basic nitrogen atoms into the side chains. acs.org This modification is designed to promote the accumulation of the drug within the parasite's acidic food vacuole via a mechanism known as "ion trapping," which increases the concentration of the drug at its site of action. acs.org

Design Principles for Enhanced Bioactivity

Decades of SAR studies on this compound and other endoperoxides have established several key principles for designing new analogues with enhanced bioactivity. mdpi.comresearchgate.netresearchgate.net These principles integrate the knowledge gained from modifying the stereochemistry, the core ring, and the side chains.

Preservation of the Endoperoxide Bridge : The -O-O- bond is non-negotiable for antimalarial activity. nih.gov All successful design strategies retain this critical pharmacophore, which is essential for the iron-mediated generation of cytotoxic radicals. mdpi.comresearchgate.net

Simplification of the Core Scaffold : The complex tetracyclic structure of natural endoperoxides like artemisinin is not essential. Simpler and more synthetically accessible scaffolds, such as 1,2-dioxanes and 1,2,4-trioxanes inspired by this compound, can yield highly potent compounds. mdpi.comnih.govingentaconnect.com

Optimization of Lipophilicity : There is an optimal balance between a compound's water solubility and its lipophilicity. Side chains are modified to enhance membrane permeability and absorption, often by incorporating lipophilic groups like adamantyl or fluorinated aromatic rings. nih.govresearchgate.netliverpool.ac.uk

Introduction of Targeting Moieties : Adding functional groups that promote accumulation in the parasite can significantly boost potency. acs.orgdrugdesign.org A key example is the incorporation of basic amine side chains to exploit the acidic environment of the parasite's food vacuole. acs.org

Stereochemical Control : As demonstrated with C(14)-epi-yingzhaosu A, controlling the stereochemistry is crucial. researchgate.net Synthesizing specific stereoisomers can lead to a more favorable interaction with the biological target and result in a substantial increase in potency. nih.govresearchgate.net

By applying these principles, researchers have successfully developed synthetic endoperoxides, such as Arteflene and others, with some analogues demonstrating in vitro potency comparable or even superior to that of artemisinin. mdpi.comresearchgate.net this compound continues to serve as a valuable template for the design of the next generation of antimalarial drugs. mdpi.comnih.gov

Advanced Analytical and Spectroscopic Research Methodologies

Structural Elucidation Techniques (e.g., X-ray Diffraction, NMR Spectroscopy)

The definitive three-dimensional structure and connectivity of Yingzhaosu A were established through a combination of powerful spectroscopic and crystallographic methods. Initial structural work based on chemical degradations and early spectroscopic analysis laid the groundwork for more advanced techniques. sioc-journal.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy has been indispensable for characterizing the molecular framework of this compound and its synthetic analogues in solution. A variety of NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to determine the relative stereochemistry of the molecule. Techniques such as ¹H-COSY (Correlation Spectroscopy), ¹³C-DEPT (Distortionless Enhancement by Polarization Transfer), and 2D-HMQC (Heteronuclear Multiple Quantum Coherence) have been crucial in piecing together the complex spin systems within the molecule. acs.org For more detailed structural insights, Nuclear Overhauser Effect (NOE) difference spectroscopy is used to establish through-space proximity between specific protons, helping to confirm the stereochemical arrangement at the molecule's five stereogenic centers. acs.orgresearchgate.net

X-ray Crystallography provides an unambiguous determination of the solid-state structure of a molecule by mapping electron density from the diffraction pattern of a single crystal. libretexts.orgnih.gov This technique was used to confirm the absolute configuration of this compound, revealing its characteristic 2,3-dioxabicyclo[3.3.1]nonane core. acs.org X-ray analysis of this compound analogues has further shown that this bicyclic system typically adopts a chair-boat conformation. researchgate.net The data obtained from X-ray crystallography serves as the ultimate reference for confirming the success of a total synthesis or the structure of a related derivative.

Table 1: Key Techniques for the Structural Elucidation of this compound

| Technique | Type of Information Provided | Specific Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Assigns chemical shifts and coupling constants for all protons in the molecule. |

| ¹³C NMR (including DEPT) | Identifies the number and type (CH₃, CH₂, CH, C) of carbon atoms. | Confirms the 15 carbon atoms in the molecular skeleton. sioc-journal.cn |

| 2D NMR (COSY, HMQC) | Reveals correlations between nuclei (H-H, C-H), establishing the bonding framework. | Used to map the connectivity of the entire molecule and assign specific signals. acs.org |

| NOE Difference Spectroscopy | Identifies atoms that are close in space, which helps to determine stereochemistry. | Confirmed the relative configuration of the five stereogenic centers. researchgate.net |

| X-ray Crystallography | Provides a precise three-dimensional map of atomic positions in a crystal. | Unambiguously determined the solid-state structure and absolute stereochemistry. acs.orgresearchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. | Used to confirm the molecular formula C₁₅H₂₆O₃. sioc-journal.cnscribd.com |

Spectroscopic Probes for Radical Intermediates (e.g., Electron Spin Resonance)

The proposed mechanism of action for this compound involves its activation by ferrous iron [Fe(II)], likely from the parasite's heme, to generate reactive radical species. mdpi.comElectron Spin Resonance (ESR) spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species with unpaired electrons, such as organic radicals. wikipedia.orgicmab.es

Research has provided evidence that the interaction between this compound and an iron(II) compound initiates a Fenton-type reaction. This process is believed to cause the cleavage of the endoperoxide bridge, leading to the formation of an oxygen-centered radical. This intermediate then rearranges to produce carbon-centered radicals, including a key cyclohexyl radical. mdpi.com The presence of this cyclohexyl radical has been directly supported by ESR studies, providing crucial evidence for the proposed bioactivation pathway. mdpi.com These highly reactive radical species are thought to be responsible for the compound's antiparasitic effects by alkylating and damaging essential parasite proteins. mdpi.com

Table 2: Radical Intermediates in the Proposed Mechanism of this compound

| Intermediate | Method of Detection/Proposal | Role in Mechanism |

|---|---|---|

| Oxygen-centered radical | Proposed based on Fenton-type chemistry | Initial radical formed after Fe(II)-induced cleavage of the endoperoxide bridge. mdpi.com |

| Cyclohexyl radical | Detected by Electron Spin Resonance (ESR) | A key carbon-centered radical responsible for alkylation of biological targets. mdpi.com |

| Unsaturated ketone | Proposed as a degradation product | A second alkylating species formed alongside the cyclohexyl radical. mdpi.com |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography is a fundamental set of laboratory techniques used to separate, isolate, and purify compounds from complex mixtures. novapublishers.com In the study of this compound, various chromatographic methods are essential, from its initial isolation from the roots of Artabotrys hexapetalus to the purification and analysis of synthetic batches. mdpi.comresearchgate.net

The initial extraction of this compound from plant material typically involves the use of column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or solvent mixture) is passed through the column. plantarchives.org Fractions are collected and analyzed to isolate the desired compound.

For the purification of both natural and synthetic this compound, and for the assessment of its purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. jstar-research.com HPLC offers high resolution and sensitivity, allowing for the separation of this compound from closely related impurities or stereoisomers. mtoz-biolabs.com Chiral HPLC, which uses a chiral stationary phase, can be employed to separate enantiomers or diastereomers, which is critical given the stereochemical complexity of this compound. jstar-research.com The purity of a sample is often determined by integrating the area of the corresponding peak in the chromatogram and comparing it to the total area of all peaks, often using a universal detector like a Charged Aerosol Detector (CAD) for compounds that lack a strong UV chromophore. jstar-research.comsepscience.comGas Chromatography (GC) may also be used for the analysis of volatile derivatives or related compounds. jstar-research.com

Table 3: Application of Chromatographic Techniques in this compound Research

| Technique | Purpose | Description |

|---|---|---|

| Column Chromatography | Initial Isolation & Fractionation | Used to perform the initial separation of this compound from the crude plant extract. researchgate.netplantarchives.org |

| High-Performance Liquid Chromatography (HPLC) | Purification & Purity Assessment | Provides high-resolution separation for final purification and to accurately determine the purity of a sample. jstar-research.commtoz-biolabs.com |

| Chiral HPLC | Stereoisomer Separation | Used to separate and quantify the different stereoisomers of this compound or its analogues. jstar-research.com |

| Gas Chromatography (GC) | Analysis of Volatile Compounds | May be used to analyze volatile precursors, derivatives, or degradation products. jstar-research.comclariant.com |

Research Challenges and Future Directions

Elucidating Underexplored Aspects of Mechanism of Action

While the iron(II)-induced activation of the endoperoxide bridge is a central tenet of Yingzhaosu A's mechanism of action, a comprehensive understanding remains elusive. researchgate.netmdpi.com The current model posits that this interaction generates reactive alkylating species, specifically an unsaturated ketone and a cyclohexyl radical, which then damage vital parasitic proteins. researchgate.netresearchgate.net Evidence for the formation of a cyclohexyl radical has been supported by electron spin resonance (ESR) studies. mdpi.com

However, the precise molecular targets of these reactive species within the parasite are not well-defined. mdpi.comresearchgate.net The complexity of artemisinin's mechanism, which involves multiple factors including heme, interactions with proteins like SERCA (sarcoplasmic endoplasmic calcium ATPase), and immunomodulation, suggests that this compound's mode of action is likely to be similarly multifaceted. mdpi.com A crucial research gap is the lack of dedicated studies to specifically elucidate the complete mechanism of action for the natural product. mdpi.com Further investigation is needed to identify the full range of parasitic proteins and pathways affected by this compound, moving beyond the general assumption of non-specific alkylation. researchgate.net

Development of Novel Synthetic Analogues with Improved Potency and Selectivity

The endoperoxide scaffold of this compound has proven to be a valuable template for designing novel antimalarial compounds. mdpi.comresearchgate.net Synthetic efforts have yielded analogues with promising activity, demonstrating the potential to improve upon the potency and selectivity of the natural product. researchgate.netresearchgate.net

One notable synthetic derivative is arteflene (B1667617) (Ro 42-1611), which, like this compound, is activated by iron to produce a carbon-centered radical. mdpi.com While arteflene showed suppressive activity comparable to chloroquine (B1663885) in cases of uncomplicated malaria, it also exhibited a degree of recrudescence. dovepress.com

Other research has focused on creating simpler molecules that retain the core 1,2-dioxane (B1202867) unit. mdpi.com These studies have shown that modifications to the this compound structure can lead to compounds with significantly enhanced efficacy and selectivity. For instance, certain cyclic peroxide analogues have demonstrated remarkable in vitro activity against Plasmodium falciparum, with potencies comparable to or even exceeding that of artemisinin (B1665778), coupled with high cellular selectivity. mdpi.comresearchgate.net

| Compound | Reported In Vitro Activity (EC50) | Notes |

|---|---|---|

| Compound 14b | 100 nM against P. falciparum | Less active than artemisinin (EC50 = 7.8 nM) but showed good cell selectivity with low cytotoxicity. mdpi.com |

| Cyclic peroxide 2c | 13 nM against P. falciparum | Efficacy comparable to artemisinin with very high cellular selectivity. mdpi.comresearchgate.net |

| Compound 25 | 3 nM against P. falciparum | More potent than artemisinin (EC50 = 10 nM) in vitro. mdpi.com |

These findings underscore the significant potential for developing superior antimalarial drugs based on the yingzhaosu framework. Future efforts should focus on systematic structure-activity relationship (SAR) studies to optimize the scaffold for increased potency, improved pharmacokinetic profiles, and enhanced selectivity to minimize potential host toxicity. mdpi.comdovepress.com

Application of Modern Drug Discovery Technologies

To revitalize research into the yingzhaosu series, the application of modern drug discovery technologies is essential. researchgate.netmdpi.com These advanced methodologies can provide deeper insights into the compound's biological activity and accelerate the development of new drug candidates.

Network Pharmacology Approaches

Network pharmacology offers a powerful systems-level approach to understanding the complex interactions between a drug, its multiple targets, and the associated biological pathways. cjnmcpu.com By constructing and analyzing networks of herb-ingredient-target-disease interactions, researchers can elucidate the multifaceted mechanisms of action typical of natural products. researchgate.netnih.gov For this compound, a network pharmacology study could help to identify its multiple targets within the parasite and map the pathways it perturbs, moving beyond a single-target paradigm. mdpi.com This approach is particularly valuable for deciphering the complex mechanisms of traditional medicines and can guide the rational design of new therapies. cjnmcpu.com

Multi-Omic Analyses

Multi-omic analyses, which integrate data from genomics, proteomics, metabolomics, and lipidomics, can provide a comprehensive view of the biological response to a drug. nih.gov Applying these techniques to study the effects of this compound on Plasmodium falciparum would generate a wealth of data on the changes in gene expression, protein levels, and metabolic profiles induced by the compound. mdpi.com This holistic approach can help identify novel drug targets, uncover mechanisms of action and resistance, and discover biomarkers of drug efficacy. mdpi.comnih.gov Such an approach has been advocated to breathe new life into the pharmacologically interesting but neglected yingzhaosu compounds. researchgate.net

Computational Chemistry and In Silico Methods

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering to reduce costs and time by providing valuable scientific insights. nih.govbioascent.com These methods, which range from quantum chemistry to machine learning, can be applied at all stages of the drug discovery process. chemrxiv.orgkallipos.gr

For this compound, these techniques can be used for:

In silico target assessment: Identifying potential binding sites and evaluating the "ligandability" of parasitic proteins. bioascent.com

Molecular Docking: Simulating the interaction between this compound analogues and their potential protein targets to predict binding affinity and mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of yingzhaosu analogues with their biological activity, guiding the design of more potent compounds. bioascent.com

Predicting Physicochemical Properties: Calculating properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com

By integrating artificial intelligence and machine learning, the scalability and speed of exploring the vast chemical space of potential this compound analogues can be significantly increased. nih.govchemrxiv.org

Addressing Research Gaps in the Yingzhaosu Series

A significant research gap is a question or problem that has not been answered by existing studies. snhu.edunih.gov The Yingzhaosu series, despite its historical significance and demonstrated potential, is rife with such gaps. researchgate.net The primary overarching challenge is the general neglect of these compounds from a pharmacological standpoint over the last decade. researchgate.netmdpi.com

Key research gaps that need to be addressed include:

Incomplete Mechanistic Understanding: As detailed in section 8.1, the full spectrum of molecular targets and pathways involved in this compound's antimalarial activity is unknown. mdpi.com

Limited Pharmacological Data: Compared to artemisinin, there is a scarcity of comprehensive pharmacological studies on this compound and its analogues. researchgate.net

Lack of Structure-Activity Relationship (SAR) Studies: Systematic exploration of how structural modifications impact the biological activity of the yingzhaosu scaffold is needed to guide rational drug design. mdpi.com

Potential for Other Therapeutic Applications: The bioactivity of extracts from Artabotrys hexapetalus suggests potential anti-inflammatory, antioxidant, and even antiviral properties, which remain largely unexplored for the isolated yingzhaosu compounds. mdpi.comresearchgate.net

Addressing these gaps through a concerted research effort, utilizing the modern technologies outlined above, is crucial. Revitalizing research in this area holds the promise of developing new, effective, and affordable antimalarial drugs based on the unique endoperoxide structure of this compound. researchgate.net

Q & A

Q. What are the established methods for isolating and purifying Yingzhaosu A from natural sources?

this compound isolation typically employs solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Key considerations include optimizing solvent polarity gradients to separate structurally similar analogs . Purity validation requires NMR, mass spectrometry, and X-ray crystallography, with reproducibility ensured by documenting solvent ratios, temperature, and stationary phase specifications .

Q. How can researchers verify the structural integrity of synthesized this compound derivatives?

Structural confirmation relies on spectroscopic cross-validation:

- 1H/13C NMR for functional group analysis.

- High-resolution mass spectrometry (HR-MS) for molecular formula accuracy.

- X-ray crystallography for absolute configuration determination. Discrepancies in spectral data should prompt re-evaluation of synthetic pathways or purification protocols .

Q. What in vitro assays are most reliable for assessing this compound’s bioactivity?

Standardized assays include:

- Antimalarial activity : Plasmodium falciparum culture-based IC50 measurements under controlled O2/CO2 conditions .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to differentiate target-specific effects from general toxicity . Replicate experiments (n ≥ 3) and inclusion of positive controls (e.g., artemisinin) are critical for data validity .

Q. What are the key challenges in reproducing published pharmacokinetic data for this compound?

Variability often arises from differences in:

- Animal models : Strain-specific metabolic rates or microbiota.

- Administration routes : Oral vs. intravenous bioavailability.

- Analytical methods : LC-MS/MS sensitivity thresholds. Mitigation strategies include adhering to species-specific dosing guidelines and cross-validating assays with internal standards .

Q. How should researchers design dose-response studies for this compound in preclinical models?

Use a log-scale concentration range (e.g., 0.1–100 μM) to capture sigmoidal curves. Include:

- Negative controls : Vehicle-only groups.

- Positive controls : Established antimalarials.

- Endpoint normalization : Protein content or cell count adjustments. Statistical analysis (e.g., nonlinear regression for IC50 calculation) must account for batch-to-batch compound variability .

Advanced Research Questions

Q. How can contradictory reports about this compound’s mechanism of action be resolved?

Conflicting data (e.g., heme polymerization inhibition vs. oxidative stress induction) require:

Q. What computational strategies are effective for predicting this compound’s structure-activity relationships (SAR)?

Combine:

- Molecular docking : Target Plasmodium proteins (e.g., PfATP6) with flexible side-chain sampling.

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors.

- Free-energy perturbation (FEP) : Validate binding affinities of synthetic analogs. Experimental validation via site-directed mutagenesis or crystallography is essential to refine predictions .

Q. How can researchers optimize this compound’s stability in aqueous formulations?

Address degradation pathways (e.g., hydrolysis, oxidation) through:

- Excipient screening : Cyclodextrins for encapsulation or antioxidants (e.g., ascorbate).

- pH optimization : Stability testing across physiological pH ranges (4.0–7.4).

- Accelerated stability studies : 40°C/75% RH conditions with LC-MS monitoring of degradation products .

Q. What methodologies are recommended for elucidating this compound’s off-target effects in mammalian systems?

Employ:

Q. How should conflicting in vivo efficacy data between rodent and non-human primate models be addressed?

Conduct interspecies pharmacokinetic comparisons:

- Plasma protein binding assays : Species-specific albumin interactions.

- CYP450 inhibition studies : Identify metabolic clearance differences.

- Tissue distribution analysis : Radiolabeled compound tracking. Adjust dosing regimens or explore prodrug strategies to bridge efficacy gaps .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., IC50 values ± SD), statistical tests used, and experimental conditions (temperature, pH, solvent).

- Figures : Label axes with units, specify replicates, and provide error bars. Use supplementary materials for large datasets .

- Replication : Share detailed protocols (e.g., chromatography gradients, assay plate layouts) in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.